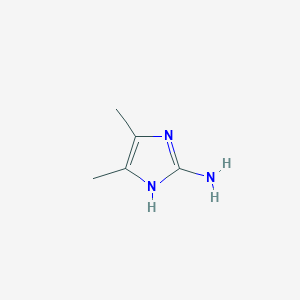
4,5-Dimethyl-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazole derivatives can involve various synthetic routes, including the use of reagents and catalysts that facilitate the formation of the imidazole ring. A versatile reagent for preparing imidazole-amine ligands, including those functionalized in the 4-position, is N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which can be obtained from 1-methyl-2-carboxaldehyde through specific synthetic pathways. This reagent is useful for reductive amination reactions with primary and secondary amines to yield a series of ligands with second coordination sphere functional groups (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of 4,5-Dimethyl-1H-imidazol-2-amine, like other imidazole derivatives, is characterized by the presence of two nitrogen atoms within a five-membered ring. This structure contributes to the compound's ability to act as a versatile ligand, binding to metal ions through the nitrogen atoms, which can influence the compound's reactivity and physical properties. Advanced techniques such as X-ray diffraction analysis are often utilized to confirm the structural characteristics of imidazole derivatives (Kravchenko et al., 2008).
Chemical Reactions and Properties
Imidazole derivatives participate in a wide range of chemical reactions, including nucleophilic substitution and catalytic reactions. The electrophilic properties of 4H-imidazoles, for example, allow for the introduction of nucleophilic building blocks, demonstrating the versatility of imidazoles in synthetic chemistry (Atzrodt et al., 2000).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the specific substituents on the imidazole ring. These properties are crucial for determining the compound's suitability for various applications, including its role as a ligand in coordination chemistry and its use in material science.
Chemical Properties Analysis
The chemical properties of 4,5-Dimethyl-1H-imidazol-2-amine, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key factors that influence its application in chemical synthesis. The presence of the amine group at the 2 position contributes to its basicity, making it a potential nucleophile in various chemical reactions. Organosuperbases, for instance, are a class of compounds that exhibit high basicity due to the presence of substituents that influence the degree of aromatization of the imidazole ring, which is a critical factor in their reactivity (Kunetskiy et al., 2012).
科学的研究の応用
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Pharmaceuticals and Agrochemicals Imidazoles are key components in many pharmaceuticals and agrochemicals . They are used in the development of new drugs due to their broad range of chemical and biological properties . For example, derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Solar Cells and Optical Applications Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications.
-
Functional Materials Imidazoles are being used in the development of functional materials . These materials have special physical or chemical properties that make them useful in various industries.
-
Catalysis Imidazoles are also used in catalysis . They can act as catalysts in various chemical reactions, speeding up the reaction process and increasing efficiency.
-
Synthesis of Imidazol-4-ones Recent research has used imidazoles in the production of di- and tri-substituted imidazolones . These compounds have potential medicinal applications .
-
Antibacterial, Anticancer, and Antitubercular Activities Imidazole derivatives have shown extensive spectrum of biological activities such as antibacterial, anticancer, and antitubercular activities .
-
Pharmaceuticals and Agrochemicals Imidazoles are key components in many pharmaceuticals and agrochemicals . They are used in the development of new drugs due to their broad range of chemical and biological properties . For example, derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Solar Cells and Optical Applications Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications.
-
Functional Materials Imidazoles are being used in the development of functional materials . These materials have special physical or chemical properties that make them useful in various industries.
-
Catalysis Imidazoles are also used in catalysis . They can act as catalysts in various chemical reactions, speeding up the reaction process and increasing efficiency.
-
Synthesis of Imidazol-4-ones Recent research has used imidazoles in the production of di- and tri-substituted imidazolones . These compounds have potential medicinal applications .
-
Antibacterial, Anticancer, and Antitubercular Activities Imidazole derivatives have shown extensive spectrum of biological activities such as antibacterial, anticancer, and antitubercular activities .
将来の方向性
The future directions in the study of 4,5-Dimethyl-1H-imidazol-2-amine and other imidazole derivatives involve the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Relevant Papers Several papers have been published on the topic of imidazole and its derivatives . These papers provide valuable information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole . They also discuss the therapeutic potential of imidazole-containing compounds .
特性
IUPAC Name |
4,5-dimethyl-1H-imidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-4(2)8-5(6)7-3/h1-2H3,(H3,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWWVCSNLLWQBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500033 |
Source


|
| Record name | 4,5-Dimethyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-1H-imidazol-2-amine | |
CAS RN |
13805-21-5 |
Source


|
| Record name | 4,5-Dimethyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

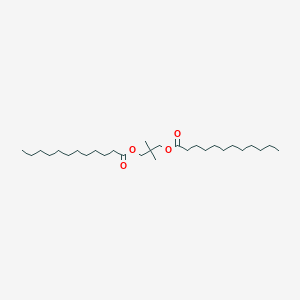

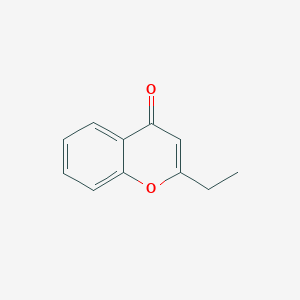
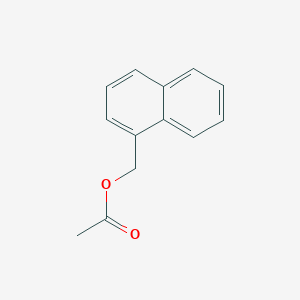

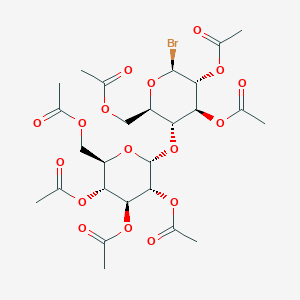
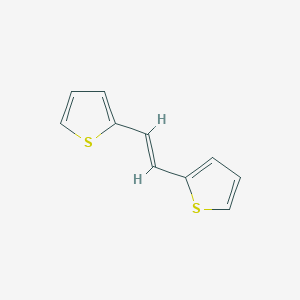
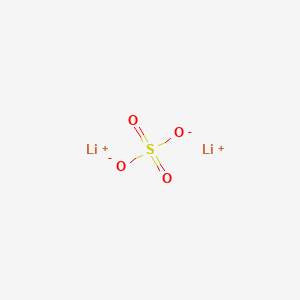
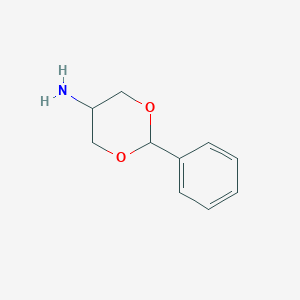
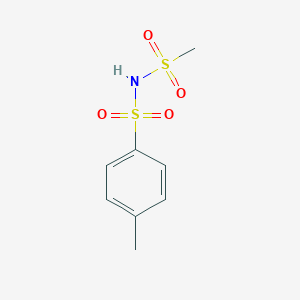
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)


